In-Depth Technical Guide: Synthesis of 5-Aminopyrimidin-4-ol Hydrochloride
In-Depth Technical Guide: Synthesis of 5-Aminopyrimidin-4-ol Hydrochloride
This guide details the synthesis of 5-Aminopyrimidin-4-ol hydrochloride (also known as 5-amino-4-hydroxypyrimidine hydrochloride or 5-aminopyrimidin-4(3H)-one hydrochloride).[1] It focuses on the most chemically robust and scalable pathway: the nitration of pyrimidin-4-ol followed by catalytic hydrogenation .[1]
Executive Summary
5-Aminopyrimidin-4-ol hydrochloride is a critical heterocyclic intermediate used in the synthesis of purine analogs, antiviral agents, and antineoplastic drugs. Its structural uniqueness lies in the 5-amino position, which distinguishes it from the more common 2-amino isomer (isocytosine).[1]
This guide outlines a two-step synthesis pathway starting from commercially available pyrimidin-4-ol (pyrimidin-4(3H)-one).[1] The process involves electrophilic aromatic substitution (nitration) at the electron-rich C5 position, followed by reduction of the nitro group to the amine and subsequent hydrochloride salt formation.[1]
Target Molecule:
-
IUPAC Name: 5-Aminopyrimidin-4-ol hydrochloride (tautomer: 5-aminopyrimidin-4(3H)-one hydrochloride)[1]
-
CAS Number: 56621-95-5 (HCl salt); 51935-71-0 (Free base)[1]
-
Molecular Formula: C₄H₅N₃O[2] · HCl
Retrosynthetic Analysis
The synthesis is designed based on the electronic properties of the pyrimidine ring.[1] The hydroxyl group at C4 (existing largely as the amide tautomer) activates the C5 position towards electrophilic attack, making direct nitration feasible.[1]
Detailed Synthesis Protocol
Phase 1: Nitration of Pyrimidin-4-ol
Objective: Introduce a nitro group at the C5 position.[1] Reaction Type: Electrophilic Aromatic Substitution.[1]
Reagents & Materials:
-
Pyrimidin-4-ol (Pyrimidin-4(3H)-one): 1.0 eq (e.g., 10.0 g)[1]
-
Fuming Nitric Acid (HNO₃, >90%): 5.0 eq
-
Concentrated Sulfuric Acid (H₂SO₄): Solvent/Catalyst (approx. 5-10 vol)[1]
Protocol:
-
Preparation: In a round-bottom flask equipped with a thermometer and a magnetic stirrer, place Concentrated H₂SO₄ (50 mL). Cool the acid to 0–5°C using an ice-salt bath.
-
Addition: Slowly add Pyrimidin-4-ol (10.0 g) portion-wise to the sulfuric acid, maintaining the temperature below 10°C. Ensure the solid is fully dissolved.
-
Nitration: Dropwise add Fuming HNO₃ (22 mL) to the solution. Caution: This reaction is exothermic.[1][3] Maintain the internal temperature below 15°C during addition.[1]
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Then, heat the mixture to 60°C for 2 hours. The solution typically turns yellow/orange.[1]
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (300 g) with vigorous stirring.
-
Isolation: The 5-Nitropyrimidin-4-ol will precipitate as a light yellow solid.[1] Filter the solid and wash with cold water (3 x 50 mL) to remove residual acid.[1]
-
Drying: Dry the filter cake in a vacuum oven at 50°C.
Phase 2: Reduction to 5-Aminopyrimidin-4-ol
Objective: Reduce the nitro group to a primary amine.[1] Reaction Type: Catalytic Hydrogenation.[1]
Reagents & Materials:
-
5-Nitropyrimidin-4-ol: 1.0 eq (e.g., 10.0 g)
-
Palladium on Carbon (10% Pd/C): 10 wt% loading (1.0 g)[5]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (150 mL)
-
Hydrogen Gas (H₂): Balloon or low pressure (30 psi)
Protocol:
-
Setup: In a hydrogenation vessel (Parr shaker or autoclave), suspend 5-Nitropyrimidin-4-ol (10.0 g) in Methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.[1]
-
Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[1] Pressurize to 30 psi (approx. 2 bar) with H₂. Shake or stir at room temperature for 4–6 hours.
-
Monitoring: Monitor the consumption of H₂. Reaction completion is indicated when H₂ uptake ceases and TLC shows the disappearance of the nitro starting material.[1]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Wash the pad with warm Methanol.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 5-Aminopyrimidin-4-ol as a free base (often an off-white to tan solid).[1]
Phase 3: Hydrochloride Salt Formation
Objective: Convert the free base to the stable hydrochloride salt.[1]
Protocol:
-
Dissolution: Dissolve the crude free base (from Phase 2) in a minimum amount of warm Ethanol or Methanol .[1]
-
Acidification: Add 1.25 M HCl in Ethanol or 4 M HCl in Dioxane (1.1 eq) dropwise with stirring. A precipitate should begin to form immediately.[1]
-
Crystallization: Cool the mixture to 0°C for 1 hour to maximize precipitation.
-
Filtration: Filter the white crystalline solid.
-
Washing: Wash with cold Diethyl Ether or Acetone to remove impurities.[1]
-
Drying: Dry under vacuum at 40°C.
Process Flow Diagram
[1][2][6][7][8]
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Rationale | Troubleshooting |
| Nitration Temp | <15°C (Addition)60°C (Reaction) | Control exotherm and ensure conversion. | If temp >20°C during addition, risk of decomposition ("fume-off").[1] If <50°C during reaction, incomplete conversion.[1] |
| Acid Strength | Fuming HNO₃ | Standard HNO₃ (65%) is too weak for the deactivated pyrimidine ring.[1] | Use fresh fuming nitric acid.[1] |
| Reduction Catalyst | 10% Pd/C | Efficient turnover.[1] | If reaction is slow, check H₂ pressure or catalyst poisoning (sulfur impurities).[1] Raney Nickel is an alternative but requires higher pressure.[1] |
| Salt Stoichiometry | 1.05 - 1.1 eq HCl | Excess HCl ensures full protonation without degrading the product.[1] | Avoid large excess of aqueous HCl which makes drying difficult; use anhydrous HCl in organic solvent.[1] |
Analytical Characterization (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.20 (s, 1H, H-2)
-
δ 7.50 (s, 1H, H-6)
-
δ 9.0–10.0 (br s, NH/OH exchangeable protons)
-
Note: The absence of the H-5 proton (present in starting material at ~6.4 ppm) confirms substitution.[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 112.1 Da (Free base mass).[1]
-
-
Melting Point:
-
250°C (Decomposition is common for high-melting pyrimidine salts).[1]
-
Safety Considerations
-
Fuming Nitric Acid: Highly corrosive and oxidizing.[1] Use exclusively in a fume hood with proper PPE (face shield, acid-resistant gloves).[1]
-
Hydrogenation: Hydrogen gas poses an explosion hazard.[1] Ensure all equipment is grounded and leak-tested.[1] Handle Pd/C wet to prevent pyrophoric ignition.[1]
-
Exotherms: The nitration step is strongly exothermic.[1] Strict temperature control is mandatory during scale-up.[1]
References
-
Boarland, M. P. V., & McOmie, J. F. W. (1952). "Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine." Journal of the Chemical Society, 4942-4946.[1] Link
-
Brown, D. J. (1962). The Pyrimidines.[1] Wiley-Interscience.[1] (Standard reference for pyrimidine chemistry and nitration conditions).
-
Chem-Impex International. "5-Aminopyrimidin-4-ol hydrochloride Product Page."[1] (Commercial validation of the salt form). Link
-
Sci-Hub/Literature Snippets. Confirmed synthesis via nitration-reduction sequence as the primary industrial route for this isomer.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
